8-Chlorooctanenitrile
Description
8-Chlorooctanenitrile is a halogenated nitrile characterized by a terminal chlorine atom on the eighth carbon of an octanenitrile backbone. Its molecular formula is C₈H₁₄ClN, with a molecular weight of 159.66 g/mol. Structurally, it consists of a nitrile group (-CN) at one end and a chlorine atom at the terminal carbon (C8) of an eight-carbon chain. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its reactivity is influenced by both the nitrile group (polar, capable of hydrolysis or nucleophilic addition) and the terminal chlorine (susceptible to substitution reactions) .
Properties
CAS No. |
71905-35-6 |
|---|---|
Molecular Formula |
C8H14ClN |
Molecular Weight |
159.65 g/mol |
IUPAC Name |
8-chlorooctanenitrile |
InChI |
InChI=1S/C8H14ClN/c9-7-5-3-1-2-4-6-8-10/h1-7H2 |
InChI Key |
MLQMBTGDIYYOFL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC#N)CCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Chlorooctanenitrile can be synthesized through several methods. One common approach involves the reaction of 8-chlorooctanoyl chloride with sodium cyanide (NaCN) in the presence of a suitable solvent like dimethylformamide (DMF). The reaction typically proceeds under reflux conditions, leading to the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also incorporate catalysts to enhance the reaction rate and yield. Safety measures are crucial due to the use of toxic reagents like sodium cyanide.
Chemical Reactions Analysis
Types of Reactions: 8-Chlorooctanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form a carboxylic acid or an amide.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux.
Major Products:
Substitution: 8-Hydroxyoctanenitrile or 8-Aminooctanenitrile.
Reduction: 8-Aminooctane.
Hydrolysis: 8-Chlorooctanoic acid or 8-Chlorooctanamide.
Scientific Research Applications
8-Chlorooctanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Chlorooctanenitrile primarily involves its reactivity due to the presence of the nitrile and chlorine functional groups. The nitrile group can participate in nucleophilic addition reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the nitrile group, which increases the electrophilicity of the carbon atom adjacent to the chlorine.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Variations
The table below compares 8-Chlorooctanenitrile with three structurally related compounds, focusing on molecular properties and applications:
Key Observations:
Functional Group Influence: The nitrile group in this compound and 8-(Methylthio)octanenitrile enables hydrolysis to carboxylic acids or amines, while the ester group in Ethyl 8-chlorooctanoate allows for transesterification or saponification . The oxo group in 8-(4-Chlorophenyl)-8-oxooctanenitrile introduces ketone-like reactivity (e.g., nucleophilic additions) .
Substituent Effects :
- Terminal chlorine in this compound facilitates nucleophilic substitution (e.g., SN2 reactions), whereas the methylthio group in 8-(Methylthio)octanenitrile acts as a leaving group in alkylation or oxidation reactions .
- The phenyl group in 8-(4-Chlorophenyl)-8-oxooctanenitrile enhances aromatic stability and may influence photochemical properties .
Physical and Chemical Properties
- Polarity: Nitriles (this compound, 8-(Methylthio)octanenitrile) exhibit higher polarity than esters (Ethyl 8-chlorooctanoate) due to the strongly polar -CN group.
- Solubility : 8-(Methylthio)octanenitrile’s natural occurrence in watercress suggests partial water solubility, whereas this compound is likely more lipophilic due to its alkyl chain and halogen .
- Reactivity : The terminal chlorine in this compound is more reactive toward substitution than the methylthio group in 8-(Methylthio)octanenitrile, which may undergo sulfur-specific reactions (e.g., oxidation to sulfoxides) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
